molecular formula C12H11NO B13353611 2'-Amino-biphenyl-3-ol

2'-Amino-biphenyl-3-ol

Cat. No.: B13353611
M. Wt: 185.22 g/mol
InChI Key: KSSVUZSZSWEDMN-UHFFFAOYSA-N
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Description

2’-Amino-biphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 2’ position and a hydroxyl group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-3-ol typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a suitable catalyst and controlled temperature and pressure . Another method involves the reaction of a polyaniline derivative with a phenylhydrazine derivative in the presence of a phthalocyanine metal complex catalyst at temperatures ranging from 20 to 80 degrees Celsius .

Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-3-ol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-biphenyl-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Amino-biphenyl-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .

Comparison with Similar Compounds

Uniqueness: 2’-Amino-biphenyl-3-ol is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(2-aminophenyl)phenol

InChI

InChI=1S/C12H11NO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H,13H2

InChI Key

KSSVUZSZSWEDMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)N

Origin of Product

United States

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